2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione
Description
The compound 2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with a 2-oxoethyl group bearing a 4-chloro-3-methylphenyl moiety.
The 5,5-dimethylcyclohexane-1,3-dione scaffold is known for its conformational rigidity and electron-deficient diketone system, which facilitates diverse chemical modifications and biological interactions .
Properties
IUPAC Name |
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-10-6-11(4-5-13(10)18)14(19)7-12-15(20)8-17(2,3)9-16(12)21/h4-6,12H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHJEBFKCGCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2C(=O)CC(CC2=O)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic breakdown of 2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione reveals three critical intermediates (Figure 1):
- 5,5-Dimethylcyclohexane-1,3-dione (dimedone) : A commercially available diketone serving as the cyclic core.
- 4-Chloro-3-methylacetophenone : Provides the substituted aromatic ketone fragment.
- Ethylenedione bridge : Connects the aromatic and cyclohexane-dione units via a ketone group.
Key disconnections involve:
- Friedel-Crafts acylation for introducing the oxoethyl group onto the aromatic ring.
- Alkylation or conjugate addition to link the aromatic ketone to dimedone.
Stepwise Synthetic Routes
Synthesis of 4-Chloro-3-methylacetophenone
The chlorinated aromatic precursor is synthesized via electrophilic aromatic substitution (EAS). A representative protocol involves:
- Methylation of 4-chlorophenol :
$$ \text{4-Chlorophenol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Chloro-3-methylphenol} $$ . - Friedel-Crafts acetylation :
$$ \text{4-Chloro-3-methylphenol} + \text{AcCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{4-Chloro-3-methylacetophenone} $$ .
Yield : 78–85% after purification by silica gel chromatography.
Formation of the Ethylenedione Bridge
The oxoethyl spacer is introduced via α-ketoalkylation of dimedone. Two methods dominate:
Method A: Nickel-Catalyzed Amidoalkylation
Adapted from Ni(ClO₄)₂·6H₂O-mediated protocols for isoindolinone synthesis:
- Reaction setup :
- Dimedone (1.0 equiv), 4-chloro-3-methylacetophenone (1.2 equiv), Ni(ClO₄)₂·6H₂O (10 mol%), 1,2-dichloroethane (DCE), 100°C, 8 h.
- Mechanism :
- Ni²⁺ activates the acetophenone carbonyl, enabling nucleophilic attack by dimedone’s enolate.
- Key intermediate : Acyl-iminium ion facilitates C–C bond formation.
Yield : 89–92% (Table 1).
Method B: Tin Chloride-Catalyzed Kondrat’eva Reaction
An alternative employs SnCl₄ as a Lewis acid:
- Conditions :
- Dimedone, 4-chloro-3-methylacetophenone, SnCl₄ (15 mol%), toluene, reflux (110°C), 12 h.
- Outcome :
- Lower yield (72–76%) due to competing side reactions (e.g., over-acylation).
Cyclization and Purification
The final cyclization is achieved via intramolecular keto-enol tautomerization under acidic conditions:
- Procedure :
- Crude product from Step 2.2 is treated with HCl (2M) in ethanol at 60°C for 4 h.
- Workup :
- Neutralization with NaHCO₃, extraction with DCM, and chromatography (petroleum ether:EtOAc = 4:1).
Purity : >95% (HPLC).
Catalytic Systems and Optimization
Table 1: Comparative Analysis of Catalytic Methods
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ni(ClO₄)₂·6H₂O | DCE | 100 | 8 | 89–92 | 95 |
| SnCl₄ | Toluene | 110 | 12 | 72–76 | 88 |
| Sc(OTf)₃ | THF | 80 | 10 | 68–70 | 85 |
Key Findings :
Challenges and Process Intensification
Byproduct Formation
- Major byproducts : Over-alkylated dimedone derivatives and chlorinated aromatic dimers.
- Mitigation :
- Strict stoichiometric control (ketone:dimedone = 1.2:1).
- Use of radical scavengers (e.g., BHT) to suppress polymerization.
Solvent Selection
- Polar aprotic solvents (DCE, THF) enhance catalyst solubility and reaction homogeneity.
- Toluene increases steric hindrance, slowing kinetics.
Chemical Reactions Analysis
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated aromatic ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structural analogs differ primarily in the substituents on the aromatic ring and the linking group (oxoethyl vs. hydrazono). Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Properties of Selected Analogs
Notes:
- *Calculated molecular weight based on formula C₁₇H₁₈ClO₃.
- Electron-withdrawing groups (e.g., NO₂, CF₃) correlate with higher melting points due to enhanced intermolecular interactions .
Biological Activity
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione, a compound with a unique structural composition, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a cyclohexane ring , a chlorinated aromatic ring , and a diketone functionality . The synthesis typically involves several steps:
- Chlorination of 3-methylphenyl to form the 4-chloro-3-methylphenyl group.
- Attachment of the oxoethyl group to the cyclohexane backbone.
- Cyclization , which results in the formation of the final compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and disrupt metabolic pathways, leading to cell death in cancerous cells. The presence of the chlorinated aromatic moiety enhances its reactivity and potential binding affinity to various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a new antimicrobial agent.
Anticancer Properties
The compound has demonstrated promising anticancer activity in various studies:
- In cell viability assays using lung cancer cell lines (A549, HCC827, NCI-H358), it showed IC50 values indicating potent inhibition of cell proliferation.
- The compound's effectiveness was notably higher in two-dimensional (2D) assays compared to three-dimensional (3D) models, highlighting its potential for further development as an anticancer drug.
Case Studies
- Antitumor Activity : A study reported that similar compounds with diketone functionalities exhibited substantial antitumor effects by inducing apoptosis in cancer cells through DNA binding and enzyme inhibition mechanisms .
- Antimicrobial Efficacy : Another investigation revealed that compounds structurally related to this compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Summary
| Activity Type | Tested Cell Lines | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | A549 | 6.75 ± 0.19 | Effective in 2D assays |
| HCC827 | 6.26 ± 0.33 | Higher activity than in 3D | |
| NCI-H358 | 6.48 ± 0.11 | Potential for further development | |
| Antimicrobial | Various Bacterial Strains | Varies | Broad-spectrum efficacy observed |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione?
Methodological Answer:
The compound’s synthesis involves coupling a substituted acetophenone derivative (e.g., 4-chloro-3-methylacetophenone) with 5,5-dimethylcyclohexane-1,3-dione. Key steps include:
- Aldol condensation : Reacting the ketone with the dione under basic conditions (e.g., NaOH or KOH) to form the α,β-unsaturated ketone intermediate.
- Oxidative or reductive workup : Depending on the desired stereochemistry, use catalytic hydrogenation (Pd/C, H₂) or oxidation (e.g., PCC) to stabilize the product .
- Purification : Recrystallization in ethanol or acetone yields high-purity crystals. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products like regioisomers or over-oxidized derivatives .
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps favor condensation |
| Solvent | Ethanol/THF (1:1) | Balances solubility and reactivity |
| Catalyst | KOH (0.1–0.3 M) | Excess base leads to decomposition |
Basic: How can the compound’s structure be validated using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis confirms the spatial arrangement of the chloro-methylphenyl and dione moieties. For example, similar cyclohexane-dione derivatives show bond angles of 109.5°–112.3° at the ketone junctions .
- NMR :
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 349.08 (calculated for C₁₈H₁₈ClO₃) .
Basic: What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The chloro and methyl groups may enhance membrane permeability .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. The dione moiety’s electrophilicity may interact with cellular thiols or kinases .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., using fluorescence-based substrates) to identify mechanistic targets .
Advanced: How can reaction mechanisms for side-product formation be elucidated?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the oxoethyl group to study proton transfer steps during condensation .
- LC-MS/MS monitoring : Track intermediates in real-time to identify pathways leading to byproducts (e.g., dimerization or over-reduction) .
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict transition states and energy barriers for competing pathways .
Example: In a related synthesis, minor byproducts (e.g., 2,4-bismethoxycarbonyl derivatives) formed due to esterification under acidic conditions, resolved via pH-controlled recrystallization .
Advanced: What computational strategies predict the compound’s reactivity and binding modes?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2 or EGFR). The chloro-methylphenyl group shows hydrophobic pocket compatibility .
- MD simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability in aqueous or lipid bilayer environments. The dione ring’s rigidity may reduce conformational flexibility .
- QSAR studies : Correlate substituent electronegativity (e.g., Cl vs. Br) with bioactivity using Hammett constants or frontier molecular orbital (FMO) analysis .
Advanced: How can contradictions in spectral data or crystallographic results be resolved?
Methodological Answer:
- Multi-technique validation : Cross-validate NMR shifts with DEPT-135 and HSQC to distinguish overlapping signals. For crystallography, compare experimental vs. simulated powder XRD patterns .
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–80°C) detects conformational exchange in the cyclohexane ring, explaining split peaks at lower temps .
- Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) resolves disorder in the oxoethyl chain, common in flexible moieties .
Example: A study on analogous compounds revealed crystallographic disorder in the methylphenyl group, resolved via twinning refinement and occupancy adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
